Critical Solubility and Ionic State Differentiation: Sodium Salt vs. Free Acid Form
The sodium salt form of 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid (CAS 94022-24-9) provides a fundamentally distinct physicochemical profile compared to its free acid analog, 3,5-dichloro-2-hydroxy-4-methylbenzenesulfonic acid (CAS 71550-51-1). The sodium salt is ionized, conferring high aqueous solubility, whereas the free acid is a neutral molecule with different solubility and reactivity characteristics . The computed LogP for the sodium salt is 3.77, which differs from the free acid's physicochemical behavior, impacting its partition coefficient in biphasic reaction systems .
| Evidence Dimension | Aqueous Solubility and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.77; Polar Surface Area (PSA) = 85.81 Ų (Computed for the sodium salt) |
| Comparator Or Baseline | 3,5-Dichloro-2-hydroxy-4-methylbenzenesulfonic acid, free acid form (CAS 71550-51-1). Quantitative LogP for the free acid not available in the same database for direct comparison. |
| Quantified Difference | The ionic nature of the sodium salt ensures full aqueous solubility, a critical parameter for aqueous-phase reactions, while the free acid's solubility is pH-dependent and generally lower in water. A direct LogP difference cannot be quantified from the current data. |
| Conditions | Computational prediction at standard conditions. Source: Chemsrc database . |
Why This Matters
For procurement, selecting the wrong ionic form can render a synthetic step infeasible if the protocol requires a specific solubility profile.
